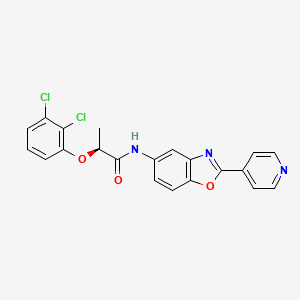
Impdh2-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Impdh2-IN-2 is a potent inhibitor of inosine 5’-monophosphate dehydrogenase (IMPDH), an enzyme that plays a crucial role in the de novo synthesis of guanine nucleotides. This compound has shown promise in various scientific research applications, particularly in the fields of cancer research and infectious diseases .
Métodos De Preparación
The synthetic routes and reaction conditions for Impdh2-IN-2 involve several steps. The preparation typically starts with the synthesis of the core structure, followed by the introduction of specific functional groups that confer its inhibitory properties. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may not be publicly available .
Análisis De Reacciones Químicas
Impdh2-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Aplicaciones Científicas De Investigación
Impdh2-IN-2 has a wide range of scientific research applications:
Infectious Diseases: This compound displays moderate antibacterial activity and has potential as an anti-tuberculosis agent.
Biochemistry: The compound is used to study the role of IMPDH in cellular metabolism and its regulation under different physiological conditions.
Pharmacology: Researchers use this compound to explore new therapeutic strategies for diseases involving dysregulated nucleotide metabolism.
Mecanismo De Acción
Impdh2-IN-2 exerts its effects by inhibiting the activity of inosine 5’-monophosphate dehydrogenase. This enzyme catalyzes the conversion of inosine 5’-phosphate to xanthosine 5’-phosphate, a key step in the synthesis of guanine nucleotides. By inhibiting this enzyme, this compound reduces the availability of guanine nucleotides, which are essential for DNA and RNA synthesis. This inhibition can lead to reduced cell proliferation and increased cell death, particularly in rapidly dividing cells such as cancer cells .
Comparación Con Compuestos Similares
Impdh2-IN-2 is compared with other IMPDH inhibitors such as mycophenolic acid, mizoribine, and ribavirin:
Propiedades
Fórmula molecular |
C21H15Cl2N3O3 |
|---|---|
Peso molecular |
428.3 g/mol |
Nombre IUPAC |
(2S)-2-(2,3-dichlorophenoxy)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)propanamide |
InChI |
InChI=1S/C21H15Cl2N3O3/c1-12(28-18-4-2-3-15(22)19(18)23)20(27)25-14-5-6-17-16(11-14)26-21(29-17)13-7-9-24-10-8-13/h2-12H,1H3,(H,25,27)/t12-/m0/s1 |
Clave InChI |
HRXGXBGJVNUGSX-LBPRGKRZSA-N |
SMILES isomérico |
C[C@@H](C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3)OC4=C(C(=CC=C4)Cl)Cl |
SMILES canónico |
CC(C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3)OC4=C(C(=CC=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


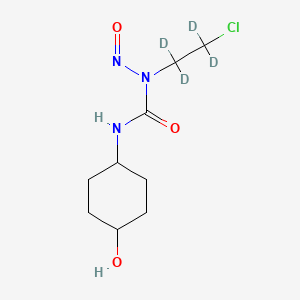
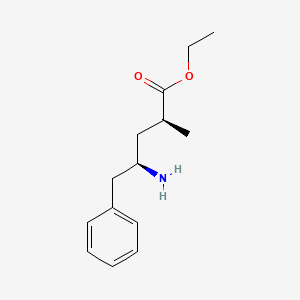
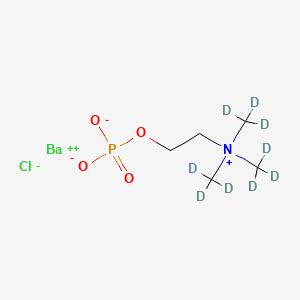

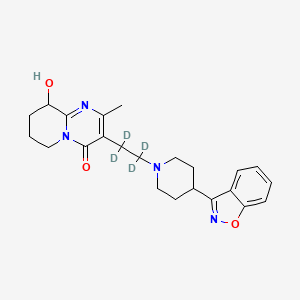

![{(1r)-3-Oxo-1-Phenyl-3-[4-(Trifluoromethyl)phenyl]propyl}propanedioic Acid](/img/structure/B12423672.png)
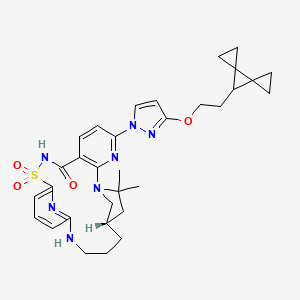
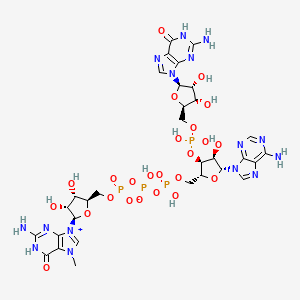
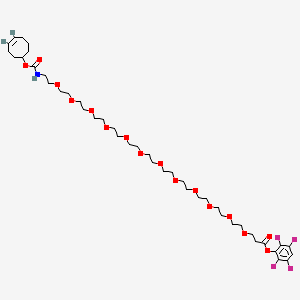
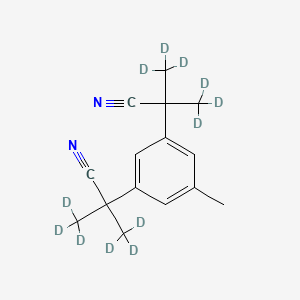
![(2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide](/img/structure/B12423694.png)
![(2~{S},5~{R})-5-(4-methylphenyl)-1-[2-[[(2~{S})-1-oxidanyl-1-oxidanylidene-4-phenyl-butan-2-yl]amino]ethanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12423698.png)
![(2R,3R)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]butan-2-ol;hydrochloride](/img/structure/B12423707.png)
